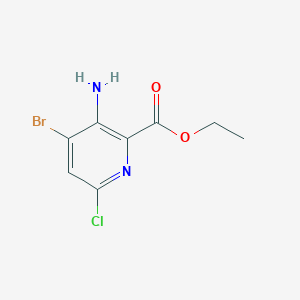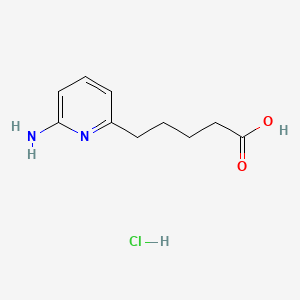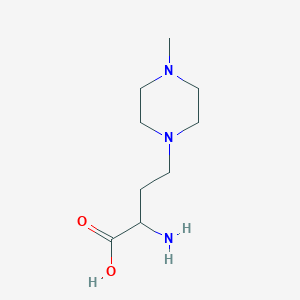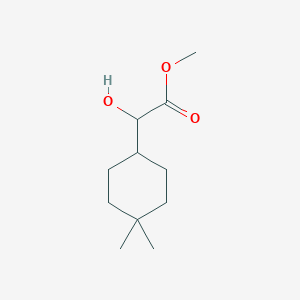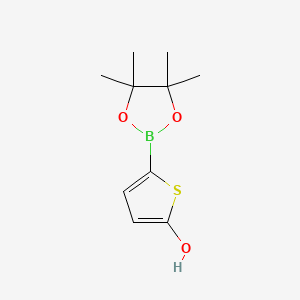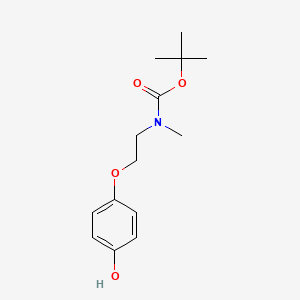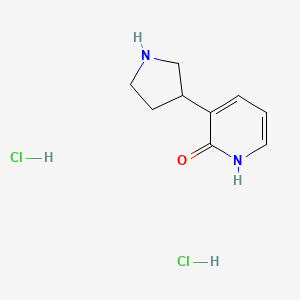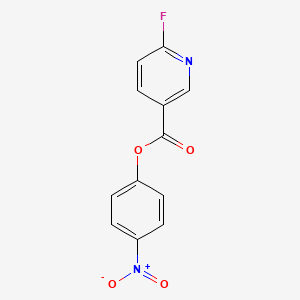
4-Nitrophenyl 6-Fluoronicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 6-Fluoronicotinate is a chemical compound with the molecular formula C12H7FN2O4 . It is an ester derived from 6-fluoronicotinic acid and 4-nitrophenol. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 6-Fluoronicotinate typically involves the esterification of 6-fluoronicotinic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and are conducted at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrophenyl 6-Fluoronicotinate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl ester group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 6-fluoronicotinic acid and 4-nitrophenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., mercaptoethanol). The reactions are typically carried out in solvents like acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products:
Nucleophilic Substitution: The major products are the substituted nicotinic acid derivatives.
Hydrolysis: The major products are 6-fluoronicotinic acid and 4-nitrophenol.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 6-Fluoronicotinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is employed in the study of enzyme kinetics and mechanisms, especially in the context of esterases and amidases.
Medicine: It is used in the development of radiopharmaceuticals for positron emission tomography (PET) imaging.
Industry: It is utilized in the synthesis of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 6-Fluoronicotinate involves its interaction with nucleophiles, leading to the formation of substituted products. In biological systems, the compound can act as a substrate for enzymes such as esterases, which catalyze the hydrolysis of the ester bond. This results in the release of 6-fluoronicotinic acid and 4-nitrophenol, which can be further metabolized or utilized in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl Acetate: Similar ester structure but with an acetate group instead of a nicotinate group.
4-Nitrophenyl Benzoate: Similar ester structure but with a benzoate group instead of a nicotinate group.
6-Fluoronicotinic Acid: The parent acid of 4-Nitrophenyl 6-Fluoronicotinate.
Uniqueness: this compound is unique due to the presence of both a nitrophenyl ester group and a fluoronicotinic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H7FN2O4 |
|---|---|
Molekulargewicht |
262.19 g/mol |
IUPAC-Name |
(4-nitrophenyl) 6-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C12H7FN2O4/c13-11-6-1-8(7-14-11)12(16)19-10-4-2-9(3-5-10)15(17)18/h1-7H |
InChI-Schlüssel |
MVGVTNGDNJJFMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CN=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


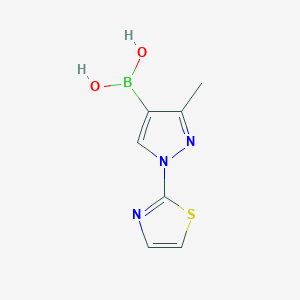
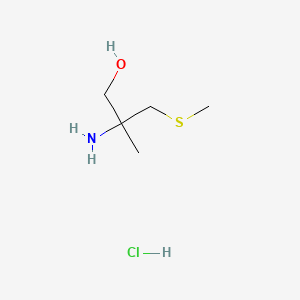
![N-(1,3-benzothiazol-6-yl)-N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide](/img/structure/B15314221.png)
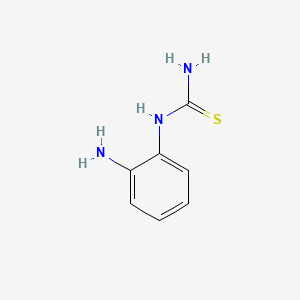

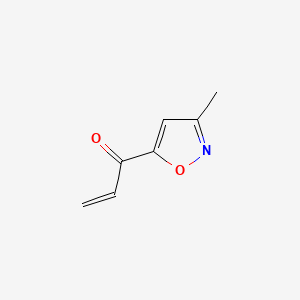
![[(Methylamino)oxy]sulfonic acid](/img/structure/B15314268.png)
